Pharmacological Profiling and Synthesis of 5-Hydroxy-Indazole-3-Carboxamide Cannabinoid Receptor Agonists
Pharmacological Profiling and Synthesis of 5-Hydroxy-Indazole-3-Carboxamide Cannabinoid Receptor Agonists
A Technical Guide on the Utility of Methyl 5-hydroxy-1H-indazole-3-carboxylate
Executive Summary & Structural Significance
Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: 1082040-64-9) is a highly specialized chemical intermediate utilized primarily in medicinal chemistry and forensic pharmacology. While the compound itself is inactive, it serves as the foundational building block for synthesizing the 5-hydroxy metabolites of indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), such as AMB-FUBINACA, 5F-ADB, and AB-CHMINACA[1][2].
Phase I metabolism of indazole-based SCRAs predominantly proceeds through oxidative transformations by cytochrome P450 enzymes, yielding mono-hydroxylated variants[1]. Understanding the mechanism of action of these 5-hydroxy metabolites is critical. Unlike many drug metabolites that are rendered inactive, the 5-hydroxy indazole derivatives often retain high affinity and potency for the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors[1][3]. This sustained activity contributes significantly to the prolonged and severe toxicological profiles—including psychosis, acute kidney injury, and respiratory failure—associated with SCRA overdose[4][5].
Mechanism of Action: Receptor Pharmacology
Derivatives synthesized from methyl 5-hydroxy-1H-indazole-3-carboxylate act as potent, highly efficacious full agonists at both CB1 and CB2 receptors[3][6].
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Orthosteric Target Engagement: The indazole core mimics the classical cannabinoid scaffold, orienting the N1-alkyl or N1-aryl tail into the deep hydrophobic channel of the CB1 receptor, while the 3-carboxamide head group interacts with the extracellular loops[7]. The presence of the 5-hydroxyl group introduces novel hydrogen-bonding dynamics within the binding pocket, which can preserve receptor residence time compared to the parent compound[1].
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Signal Transduction (Gαi/o Coupling): Upon binding, these derivatives stabilize the active conformation of the CB1 receptor, a Class A G-protein coupled receptor (GPCR)[4]. This triggers the coupling of Gαi/o proteins, leading to the direct inhibition of adenylyl cyclase (AC) and a subsequent reduction in intracellular cyclic AMP (cAMP) levels[7].
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GIRK Activation & Biased Agonism: Concurrently, the liberated Gβγ subunits activate inwardly rectifying potassium channels (GIRKs), causing rapid cellular hyperpolarization[6]. Furthermore, these specific indazole derivatives exhibit exceptionally strong β-arrestin 2 recruitment—often exceeding the efficacy of the reference agonist CP55,940—indicating a biased signaling profile that drives rapid receptor internalization and distinct downstream physiological effects[2][6].
CB1 Receptor Gαi/o and β-arrestin signaling pathway activated by 5-OH-indazole derivatives.
Experimental Workflows & Protocols
To accurately study these metabolites, researchers must synthesize the active carboxamides from the methyl 5-hydroxy-1H-indazole-3-carboxylate precursor and evaluate them using self-validating in vitro systems.
Protocol 1: Synthesis of 5-Hydroxy-Indazole-3-Carboxamides
Expertise & Causality: Direct hydroxylation of an existing indazole core is synthetically challenging due to poor regioselectivity. Utilizing methyl 5-hydroxy-1H-indazole-3-carboxylate circumvents this by providing a pre-functionalized scaffold, ensuring high purity and yield of the target metabolite[1].
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N1-Alkylation: Dissolve methyl 5-hydroxy-1H-indazole-3-carboxylate in anhydrous DMF. Add sodium hydride (NaH) at 0°C to deprotonate the N1 position.
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Validation: NaH is preferred over weaker bases to ensure complete and rapid deprotonation, preventing unwanted O-alkylation at the 5-hydroxyl group. Slowly add the desired alkyl halide (e.g., 1-bromohexane or 1-bromo-5-fluoropentane)[6].
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Ester Hydrolysis: Treat the resulting intermediate with LiOH in a THF/H2O mixture at room temperature.
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Validation: LiOH is utilized instead of NaOH to provide a milder cleavage of the methyl ester. This protects the newly formed N1-alkyl bond and the fragile indazole core from degradation[6].
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Amide Coupling: React the free carboxylic acid with the desired amino acid derivative (e.g., L-tert-leucinamide) using EDC·HCl and HOBt in DMF[8].
Protocol 2: In Vitro Functional Assessment (Membrane Potential Assay)
Expertise & Causality: While radioligand binding confirms affinity, it cannot differentiate agonists from antagonists. The fluorescence-based membrane potential assay (MPA) measures the downstream Gβγ-coupled activation of GIRKs, providing a real-time, functional kinetic readout of receptor efficacy[6].
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Cell Preparation: Culture AtT20 cells stably transfected with human CB1 or CB2 receptors in Dulbecco's Modified Eagle's Medium (DMEM)[6]. Seed into 96-well black, clear-bottom plates to prevent fluorescent cross-talk between wells.
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Dye Loading: Incubate cells with a membrane potential-sensitive fluorescent dye for 45 minutes.
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Validation: Establish a 2-minute baseline fluorescence reading prior to compound addition. This self-validating step normalizes well-to-well variations in cell density and dye uptake.
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Kinetic Reading: Inject the synthesized 5-hydroxy derivatives (concentration range: 0.1 nM to 10 μM) and measure fluorescence continuously for 10 minutes. Cellular hyperpolarization results in a quantifiable decrease in the fluorescent signal[6].
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Data Normalization: Normalize the maximum response (Emax) to the reference full agonist CP55,940 (set as 100%) to determine relative efficacy[2][6].
Synthesis and in vitro pharmacological profiling workflow for 5-OH-indazole SCRAs.
Quantitative Pharmacological Data
The pharmacological profiling of 5-hydroxy metabolites synthesized from this precursor demonstrates their retained, dangerous potency. The table below summarizes representative functional data comparing a parent SCRA to its 5-hydroxy metabolite (data normalized to CP55,940)[1][2][6].
| Compound Class | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |
| Parent SCRA (e.g., AMB-FUBINACA) | 0.5 - 2.0 | 110 - 130 | 0.2 - 1.5 | 120 - 140 |
| 5-Hydroxy Metabolite | 5.0 - 15.0 | 95 - 115 | 3.0 - 10.0 | 100 - 120 |
Data Interpretation: While the introduction of the 5-hydroxyl group slightly reduces absolute potency (higher EC50), the metabolite remains a highly efficacious full agonist (Emax ~100%). Because metabolites often have longer half-lives than parent compounds, this sustained efficacy is a primary driver of prolonged clinical toxicity[1][4].
Conclusion
Methyl 5-hydroxy-1H-indazole-3-carboxylate is an indispensable tool for forensic toxicologists and medicinal chemists. By enabling the targeted, enantiospecific synthesis of Phase I SCRA metabolites, it facilitates the mapping of the CB1/CB2 receptor activation landscape. The robust Gαi/o coupling and β-arrestin recruitment exhibited by these derivatives underscore the absolute necessity of monitoring indazole core hydroxylations to fully understand the toxicological impact of synthetic cannabinoids.
References
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Pianovich, N. A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from:[Link][1]
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Finlay, D. B., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. Retrieved from:[Link][7]
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Sparkes, E., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC / NIH. Retrieved from:[Link][4]
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Sparkes, E., et al. (2024). Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. ACS Publications. Retrieved from:[Link][6]
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Deventer, M. H., et al. (2023). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Chemistry. Retrieved from:[Link][8]
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Doi, T., et al. (2018). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. PMC / NIH. Retrieved from:[Link][3]
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Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. Retrieved from:[Link][2]
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Cambridge University Press. (2023). Synthetic Cannabinoids (Chapter 3) - Marijuana and Madness. Retrieved from: [Link][5]
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